2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Asymmetric Catalysis Transfer Hydrogenation Enantioselectivity

Conventional pybox ligand optimization demands full resynthesis per structural variation. This pybim core solves this via acidic imidazoline N-H groups, enabling single-step diversification into 14+ unique chiral ligands (60-97% yield/step). • Tune enantioselectivity from 0% to 71% ee in Ru-catalyzed epoxidation by varying the N-substituent. • Achieve >99% ee in asymmetric transfer hydrogenation for chiral alcohol synthesis. • Direct pybox analog for benchmarking oxazoline vs. imidazoline donor effects. One batch yields an entire catalyst library-ideal for high-throughput asymmetric reaction discovery.

Molecular Formula C35H29N5
Molecular Weight 519.6 g/mol
Cat. No. B12841513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Molecular FormulaC35H29N5
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40)
InChIKeyAPPVMXCHSLHBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine: A Core Scaffold for Tunable Chiral Tridentate Ligands


2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a chiral, tridentate N,N,N-pincer ligand belonging to the pyridinebisimidazoline (pybim) family. It serves as a modular scaffold for constructing libraries of catalysts for asymmetric transformations [1]. The presence of the acidic imidazoline N-H groups allows for systematic functionalization to tune steric and electronic properties, a key differentiator from its closest structural relatives, the widely used pyridinebisoxazoline (pybox) ligands [2].

Why 2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine Cannot Be Replaced by Generic Pybox Ligands


The common practice of substituting a pybim ligand with a commercially available pybox analog ignores the fundamental structural advantage of the imidazoline N-H groups present in this compound. This functionality enables a facile, single-step diversification to create a ligand library, a process that is synthetically laborious for pybox ligands [1]. This post-synthetic tunability has been shown to directly control catalytic performance; for example, the enantioselectivity of Ru(pybim) complexes in epoxidation reactions could be tuned from 0% to 71% ee simply by changing the N-substituent on the ligand [2], a degree of control inaccessible with conventional pybox scaffolds.

Quantitative Performance Differentiation of 2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine-Based Catalysts


Comparative Enantioselectivity in Asymmetric Transfer Hydrogenation of Prochiral Ketones

In the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones, an in situ generated catalyst using 2,6-bis-([4R,5R]-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-pyridine (3a) achieved an excellent enantioselectivity of >99% ee [1]. This performance is comparable to, or exceeds, the state-of-the-art for tridentate N,N,N-ligands in this transformation, where highly optimized pybox ligands typically achieve enantioselectivities in the 90-98% ee range.

Asymmetric Catalysis Transfer Hydrogenation Enantioselectivity

Comparable Catalytic Activity and Enantioselectivity to Pybox in Epoxidation with Superior Tunability

Ru(pybim)(pydic) complexes derived from this core ligand show comparable reactivity and enantioselectivity to the established Ru(pybox)(pydic) systems in the asymmetric epoxidation of trans-stilbene with H₂O₂ [1]. The best pybim catalyst (8j) achieved 71% ee and >99% yield, which is equivalent to the best pybox catalysts (e.g., 71% ee and 99% yield for a specific Ru(pybox)(pydic) complex) [1]. The key advantage is the synthetic tunability of the pybim scaffold, which allows for systematic optimization via simple N-functionalization.

Asymmetric Epoxidation Catalyst Tuning Olefin Oxidation

Quantified Synthetic Accessibility and Tunability Advantage Over Pybox Ligands

The synthesis and tunability of pybim ligands are reported to be much easier and more flexible compared to the popular pybox ligands [1]. This is evidenced by the report of a small library of 14 pybim ligands being synthesized on a multi-gram scale from a common intermediate [2]. Specifically, the core scaffold can be synthesized on a 10 g scale without problems, and subsequent diversification to a library of 14 derivatives is achieved through simple reactions with benzyl bromide, carbonyl chlorides, or chloroformates in yields of 60-97% [2]. In contrast, the synthesis of a similar pybox library is described as limited and time-consuming [2].

Ligand Synthesis Scalability Diversification

Commercial Availability with High Enantiomeric Purity

The (4R,5R)-enantiomer of the compound is commercially available from suppliers like Fluorochem and TCI with a purity of 97% and an enantiomeric excess of 99% ee . This high enantiopurity is critical for reproducibility in asymmetric catalysis and eliminates the need for costly in-house purification. The (4S,5S)-enantiomer is also available, allowing for the procurement of both antipodes for stereo-divergent synthesis.

Procurement Chiral Purity Quality Control

Priority Application Scenarios for 2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine Based on Verifiable Evidence


Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

This compound is the ligand of choice for developing Ru-based catalysts for asymmetric transfer hydrogenation, a key reaction for producing chiral alcohols. The in situ generated catalyst from this ligand has demonstrated >99% ee, representing the highest level of stereoinduction for this reaction class [1]. Users prioritizing maximum enantioselectivity for pharmaceutical intermediate synthesis should procure this scaffold.

Asymmetric Epoxidation with Tunable Selectivity

For laboratories investigating asymmetric epoxidation of olefins with H₂O₂, this ligand scaffold serves as a direct replacement for pybox ligands, offering identical catalytic performance (71% ee, >99% yield for trans-stilbene) [2]. Its primary value lies in its post-synthetic tunability, enabling the rapid generation of a ligand library from a single core to optimize selectivity for a new substrate without resynthesizing the entire ligand backbone.

Ligand Library Generation and High-Throughput Screening

The imidazoline N-H functionality allows for straightforward diversification to create libraries of chiral tridentate ligands. A single batch of this core scaffold can be converted into 14+ unique ligands with yields between 60-97% per step [2]. This is ideal for academic and industrial groups engaged in high-throughput experimentation for reaction discovery and optimization.

Comparative Benchmarking of Privileged Chiral Ligands

The direct structural analogy to pybox ligands makes this compound an essential control in benchmarking studies. Researchers can use this pybim ligand to directly compare the impact of the oxazoline versus imidazoline donor on catalytic activity and selectivity, as both yield Ru complexes with comparable performance [2].

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